2-Isobutylpyridine

Description

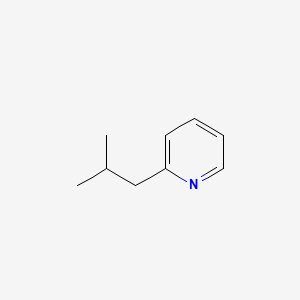

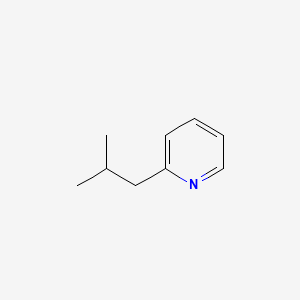

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSPSDWPYWMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212326 | |

| Record name | 2-Isobutyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp aroma | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 111.00 °C. @ 55.00 mm Hg | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.900 | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6304-24-1 | |

| Record name | 2-Isobutylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isobutyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS3K23H1Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropyl)pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isobutylpyridine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-isobutylpyridine, a heterocyclic compound of significant interest in chemical synthesis and research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this versatile pyridine derivative. Our narrative is built on the principles of scientific integrity, offering field-proven insights and grounding all claims in authoritative references.

Introduction and Core Identification

This compound, systematically named 2-(2-methylpropyl)pyridine, is an alkyl-substituted pyridine. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1][2] The introduction of an isobutyl group at the C2-position imparts specific steric and electronic properties that make it a valuable building block and synthetic intermediate. This guide will explore the causality behind its utility, from its basic molecular structure to its practical applications.

Chemical Structure and Molecular Identifiers

The molecular structure consists of a pyridine ring substituted at the second position with an isobutyl group. This arrangement influences the molecule's reactivity and physical characteristics. The lone pair of electrons on the nitrogen atom, along with the aromatic system of the pyridine ring, are key features governing its chemical behavior.

Caption: Chemical structure of this compound (C₉H₁₃N).

For unambiguous identification and use in computational chemistry, the following identifiers are crucial.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)pyridine | [3] |

| CAS Number | 6304-24-1 | [3][4] |

| Molecular Formula | C₉H₁₃N | [3][5] |

| Molecular Weight | 135.21 g/mol | [3][] |

| SMILES | CC(C)CC1=CC=CC=N1 | [3][5] |

| InChI | InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | [3][5] |

| InChIKey | BBVSPSDWPYWMOR-UHFFFAOYSA-N | [3][5] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is essential knowledge for experimental design and process development.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Odor | Sharp, aromatic; described as green bell pepper | [3][7][8] |

| Boiling Point | 181-182.4 °C at 760 mmHg; 110-111 °C at 55 mmHg | [][7][8] |

| Density | 0.894 - 0.900 g/cm³ at 25 °C | [3][7] |

| Refractive Index | 1.480 - 1.486 at 20 °C | [3][7] |

| Solubility | Insoluble in water; Soluble in alcohol | [3][8] |

| Flash Point | 44.44 °C (112.00 °F) | [7][8] |

| logP (o/w) | 2.591 (estimated) | [7] |

Synthesis and Reactivity

General Synthesis Approach

The synthesis of alkylpyridines like this compound often involves the alkylation of a pyridine precursor. A common strategy is the reaction of a pyridine derivative with an appropriate alkylating agent. For instance, a general approach could involve the reaction of 2-lithiopyridine (generated from 2-bromopyridine) with an isobutyl halide. Another established method involves a Wittig-type reaction followed by reduction.

A representative synthesis for a related isomer, 4-isobutylpyridine, involves the reaction of isobutyltriphenylphosphonium iodide with pyridine-4-carboxaldehyde, followed by catalytic hydrogenation of the resulting alkene.[9] This two-step process highlights a robust methodology for introducing an isobutyl group onto the pyridine scaffold.

Caption: General workflow for the synthesis of 4-isobutylpyridine.

Chemical Reactivity

The reactivity of this compound is governed by two main features: the pyridine ring and the isobutyl substituent.

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. However, the nitrogen atom itself can act as a nucleophile or a base.

-

Isobutyl Group: The alkyl group can undergo free-radical reactions under specific conditions. Its steric bulk at the C2-position can influence the accessibility of the nitrogen lone pair and the adjacent ring positions.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases.[1][2] The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, improve metabolic stability, and address issues related to protein binding and permeability.[2]

While this compound itself is not a therapeutic agent, its role as a key building block is significant. Drug development professionals utilize such intermediates to synthesize more complex molecules. The isobutyl group is particularly useful for probing steric pockets in protein binding sites and for increasing the lipophilicity of a lead compound, which can enhance its ability to cross cell membranes.

The strategic placement of deuterium on pyridine rings is an emerging strategy in drug development to improve metabolic stability by leveraging the kinetic isotope effect.[10] This makes deuterated analogues of this compound potential tools for creating more robust drug candidates.

Additionally, this compound is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties.[3][7] This application, while different from its pharmaceutical role, underscores the compound's well-characterized nature.

Spectroscopic Analysis

Accurate identification and characterization are paramount. Spectroscopic data provides a definitive fingerprint for this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, typically in the 7.0-8.5 ppm range. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbons of the pyridine ring and the three unique carbons of the isobutyl group.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region).[3][11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 135). Fragmentation patterns can provide further structural confirmation.[3][5]

Safety, Handling, and Storage

Ensuring laboratory safety requires a thorough understanding of a chemical's hazards. This compound is classified under the Globally Harmonized System (GHS).

Hazard Identification

-

Classification: Flammable Liquid (Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and may cause respiratory irritation.[3][12]

-

Signal Word: Warning.[12]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

Recommended Protocols

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[12] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a well-characterized compound with a valuable profile for researchers and drug development professionals. Its defined physicochemical properties, established synthetic relevance, and the strategic importance of its pyridine scaffold make it a versatile tool in the synthesis of novel chemical entities. A comprehensive understanding of its structure, reactivity, and safety protocols is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]

- 7. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 8. 2-isobutyl pyridine [flavscents.com]

- 9. 4-ISOBUTYL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data analysis of 2-isobutylpyridine

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Isobutylpyridine

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. This compound, a substituted pyridine derivative, serves as a valuable model for understanding the application of core spectroscopic techniques. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data to build a cohesive structural portrait of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in spectroscopic analysis.

Introduction: The Molecular Identity of this compound

This compound (IUPAC Name: 2-(2-methylpropyl)pyridine) is an aromatic heterocyclic compound with the molecular formula C₉H₁₃N.[1] Its structure consists of a pyridine ring substituted at the C2 position with an isobutyl group. The precise characterization of its chemical structure is paramount for quality control, reaction monitoring, and understanding its role in various chemical and biological systems. Spectroscopic analysis provides a non-destructive suite of tools to map the connectivity of atoms and the electronic environment within the molecule, offering a definitive structural fingerprint. This guide will deconstruct the information obtained from four primary spectroscopic methods.

Image Source: PubChem CID 61385[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

Expertise & Causality: ¹H NMR provides a quantitative map of all unique proton environments. For this compound, we expect to differentiate between the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl substituent. The chemical shift (δ) of each proton is dictated by its local electronic environment; the proximity to the electronegative nitrogen atom and the aromatic ring current will cause significant deshielding of the ring protons.[2] Spin-spin coupling provides direct evidence of connectivity, revealing which protons are adjacent to one another.

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid a large interfering solvent signal.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[3] Standard pulse sequences are typically sufficient.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons for each resonance.

The spectrum is characterized by a downfield aromatic region and an upfield aliphatic region. The proton alpha to the nitrogen (H6) is the most deshielded due to the inductive effect of the nitrogen atom.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 (Pyridine) | ~8.4 - 8.6 | Doublet (d) | 1H | Most deshielded due to proximity to electronegative N. Coupled to H5. |

| H4 (Pyridine) | ~7.5 - 7.7 | Triplet of doublets (td) or Triplet (t) | 1H | Coupled to H3 and H5. |

| H5 (Pyridine) | ~7.1 - 7.3 | Doublet of doublets (dd) or Triplet (t) | 1H | Coupled to H4 and H6. |

| H3 (Pyridine) | ~7.0 - 7.2 | Doublet (d) | 1H | Coupled to H4. |

| Hα (CH₂) | ~2.7 - 2.9 | Doublet (d) | 2H | Benzylic-like position, deshielded by the ring. Coupled to Hβ. |

| Hβ (CH) | ~2.0 - 2.2 | Multiplet (m) or Nonet | 1H | Coupled to Hα (2H) and Hγ (6H). |

| Hγ (2 x CH₃) | ~0.9 - 1.0 | Doublet (d) | 6H | Equivalent methyl groups coupled to Hβ. |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Expertise & Causality: ¹³C NMR spectroscopy detects the carbon atoms in a molecule. While less sensitive than ¹H NMR, it provides a direct count of the number of unique carbon environments. For this compound, we anticipate nine distinct signals, as the substitution at C2 removes the plane of symmetry from the pyridine ring, making all six ring carbons inequivalent.

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, one for each unique carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyridine) | ~161 - 163 | Quaternary carbon attached to N and the alkyl group. Most deshielded ring carbon. |

| C6 (Pyridine) | ~148 - 150 | Deshielded due to proximity to N. |

| C4 (Pyridine) | ~135 - 137 | Standard aromatic carbon chemical shift. |

| C3 (Pyridine) | ~122 - 124 | Shielded relative to C4 and C5. |

| C5 (Pyridine) | ~120 - 122 | Shielded relative to C4. |

| Cα (CH₂) | ~45 - 47 | Aliphatic carbon attached to the aromatic ring. |

| Cβ (CH) | ~30 - 32 | Aliphatic carbon. |

| Cγ (2 x CH₃) | ~22 - 24 | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying functional groups. For this compound, we use IR to confirm the presence of the aromatic pyridine ring and the aliphatic isobutyl group. The key is to identify the C-H stretches (distinguishing sp² from sp³ hybridized carbons) and the ring-specific C=C and C=N stretching vibrations.[5]

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

-

Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Vibrations |

| 1470 - 1450 | C-H Bend | CH₂ and CH₃ Deformations |

| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted-like pattern |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[7] This process provides two critical pieces of information: the molecular weight from the intact molecular ion (M⁺•) and structural clues from the fragmentation pattern. The fragments produced are not random; they result from the cleavage of the weakest bonds and the formation of the most stable positive ions.[8]

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.[9]

-

Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.[9]

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

The molecular weight of this compound is 135.21 g/mol .[1]

| m/z Value | Proposed Ion/Fragment | Formation Mechanism |

| 135 | [C₉H₁₃N]⁺• (M⁺•) | Molecular Ion |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 93 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement. This is often the base peak.[1] |

| 92 | [M - C₃H₇]⁺ | Cleavage of the bond beta to the pyridine ring, losing a propyl radical. |

| 78 | [C₅H₄N]⁺ | Loss of the entire isobutyl radical. |

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound possess delocalized π-electron systems, which give rise to characteristic π → π* transitions.[10] While less structurally informative than NMR or MS, the UV-Vis spectrum is a key indicator of the presence of a conjugated or aromatic system.[5] Benzene, the parent aromatic compound, exhibits distinct absorption bands, and substitution on the ring causes predictable shifts (typically bathochromic, or to longer wavelengths).[11]

-

Sample Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

| Approximate λₘₐₓ (nm) | Transition Type | Description |

| ~200 - 210 | π → π | Primary absorption band (E-band). |

| ~255 - 270 | π → π | Secondary absorption band (B-band), often with fine vibrational structure.[5][11] |

Integrated Spectroscopic Analysis: A Unified Conclusion

-

Mass Spectrometry provides the molecular formula (C₉H₁₃N) from the molecular ion peak (m/z 135) and high-resolution data.

-

UV-Vis Spectroscopy confirms the presence of an aromatic ring system.

-

IR Spectroscopy confirms the presence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, as well as the pyridine ring itself.

-

¹³C NMR shows nine distinct carbon signals, confirming the proposed asymmetric structure.

-

¹H NMR provides the final, definitive proof. It shows the characteristic signals for a 2-substituted pyridine ring and an isobutyl group, and the coupling patterns irrefutably establish the connectivity between all protons, confirming the identity as this compound.

By synthesizing the evidence from each of these techniques, we can confidently and unambiguously determine the structure of this compound.

References

- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. rsc.org [rsc.org]

- 4. OPG [opg.optica.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chimia.ch [chimia.ch]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. benchchem.com [benchchem.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

A Comprehensive Technical Guide to 2-Isobutylpyridine and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a remarkable number of FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization possibilities make it a privileged structure for interacting with biological targets.[3] 2-Isobutylpyridine, a simple alkyl-substituted pyridine, serves as both a valuable synthon and a point of departure for a diverse array of more complex derivatives with significant therapeutic potential. While recognized for its characteristic sharp, green pepper-like aroma and use as a flavoring agent, its true value in the pharmaceutical sciences lies in the chemical reactivity of its core structure, enabling the development of novel molecular entities.[4][5]

This guide provides an in-depth exploration of this compound, beginning with its fundamental properties and synthesis, and extending to the creation of its derivatives and their applications in drug discovery, with a particular focus on central nervous system (CNS) disorders.

Core Compound Profile: this compound

This compound, systematically named 2-(2-methylpropyl)pyridine, is a colorless to pale yellow liquid.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [4] |

| Molecular Weight | 135.21 g/mol | [4] |

| Boiling Point | 110-111 °C @ 55 mm Hg | [4] |

| Density | 0.894-0.900 g/mL | [4] |

| Refractive Index | 1.480-1.486 | [4] |

| Solubility | Insoluble in water; Soluble in ethanol | [4] |

| Flash Point | 44.44 °C (112.00 °F) | [5] |

Spectroscopic analysis is essential for the unambiguous identification of this compound. Key spectral features include:

-

¹³C NMR: Characteristic peaks corresponding to the pyridine ring and the isobutyl side chain.

-

Mass Spectrometry (GC-MS): Provides a definitive molecular weight and fragmentation pattern that can confirm the structure.[4]

-

Infrared (IR) Spectroscopy: Shows absorption bands typical for aromatic C-H and C-N stretching, as well as aliphatic C-H stretching from the isobutyl group.[4]

Synthesis of this compound and its Analogs

The synthesis of 2-alkylpyridines can be approached through several strategic pathways, ranging from large-scale industrial processes to more nuanced laboratory-scale methods suitable for derivatization.

Industrial Production

Industrially, alkylpyridines are often produced via gas-phase reactions where aldehydes and/or ketones are reacted with ammonia at high temperatures (350-550 °C) over heterogeneous catalysts, such as zeolite catalysts.[6] These "base synthesis" methods are effective for producing simple pyridines and picolines (methylpyridines).

Laboratory-Scale Synthesis: C-H Activation and Alkylation

For the precise and controlled synthesis required in drug development, methods involving the direct functionalization of the pyridine ring are paramount. Transition metal-catalyzed C-H activation has emerged as a powerful tool.

Rhodium-Catalyzed Alkylation: A prominent method for creating 2-alkylpyridines is the rhodium-catalyzed regioselective alkylation of pyridines with olefins.[7][8] This approach leverages a rhodium(I) or rhodium(III) catalyst to activate the C-H bond at the C2 position of the pyridine ring, followed by the insertion of an alkene. This method is highly efficient and offers excellent control over the position of alkylation. The use of aliphatic alkenes typically results in linear alkylation products.[7][9]

The general mechanism involves the coordination of the pyridine nitrogen to the rhodium center, which directs the oxidative addition into the ortho C-H bond. Subsequent migratory insertion of the olefin and reductive elimination yields the 2-alkylated pyridine and regenerates the catalyst.

References

- 1. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium(III)‐Catalyzed Direct CH Olefination of Arenes with Aliphatic Olefins | CiNii Research [cir.nii.ac.jp]

A Technical Guide to the Mechanism of Action of 2-Isobutylpyridine in Homogeneous Catalysis

Abstract

2-Isobutylpyridine, a substituted aromatic heterocycle, has emerged as a critical ancillary ligand in transition-metal catalysis. Its mechanism of action is not defined by a single biological pathway but by its nuanced role in modulating the reactivity and selectivity of a metallic catalytic center. This guide elucidates the core principles governing its function, focusing on the interplay of steric and electronic effects within the coordination sphere of palladium catalysts. We will deconstruct its role in a representative catalytic cycle, provide actionable experimental protocols, and present a framework for understanding its impact on reaction outcomes.

Introduction to this compound: A Profile

This compound is a derivative of pyridine where an isobutyl group is attached at the C2 position.[1] Its utility in advanced chemical synthesis stems not from its own reactivity, but from its ability to act as a powerful modulator when coordinated to a transition metal.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| IUPAC Name | 2-(2-methylpropyl)pyridine |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 181 °C (at 760 mm Hg) |

| SMILES | CC(C)CC1=CC=CC=N1 |

The core of its function lies in the two distinct features of its structure: the nitrogen atom's lone pair of electrons and the bulky isobutyl substituent adjacent to it. This unique combination allows it to influence a catalyst's behavior through a sophisticated interplay of electronic donation and steric hindrance.

The Dichotomy of Ligand Function: Steric and Electronic Effects

The efficacy of a ligand in homogeneous catalysis is determined by its ability to fine-tune the metal center's properties.[4] this compound accomplishes this through two primary mechanisms.

Electronic Contribution: The Role of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons, allowing it to function as a Lewis base.[5] When it coordinates to a metal center, such as palladium, it donates electron density to the metal. This σ-donation has several critical consequences:

-

Stabilization of the Metal Center: The ligand stabilizes the metal complex, preventing decomposition or aggregation into inactive species.

-

Modulation of Reactivity: By increasing the electron density on the metal, the ligand can make the catalyst more nucleophilic. This electronic push is crucial for facilitating key steps in a catalytic cycle, such as the oxidative addition of substrates.[4]

-

Lowering Transition State Energy: In reactions like C-H activation, pyridine-based ligands have been shown to lower the energy of the transition state, effectively increasing the reaction rate.[6]

Steric Influence: The Impact of the 2-Isobutyl Group

The placement of a bulky isobutyl group at the 2-position, immediately adjacent to the coordinating nitrogen, imparts significant steric hindrance. This is not a negative attribute; rather, it is a powerful tool for controlling selectivity.[7][8]

-

Controlling Coordination Number: The bulk can prevent the coordination of multiple substrate molecules, which is often key to achieving high selectivity for mono-functionalization over di- or poly-functionalization.[6]

-

Promoting Reductive Elimination: The steric clash between the bulky ligand and other groups around the metal center can create torsional strain. This strain is relieved during the reductive elimination step—the bond-forming step of many cross-coupling reactions—thereby lowering the activation energy for this crucial, product-releasing phase.[4]

-

Dictating Regioselectivity: The ligand's bulk can block certain approaches of a substrate to the metal center, favoring one reaction site over another and thus controlling regioselectivity.

The diagram below illustrates this fundamental relationship between the ligand's structure and its function within a metal complex.

References

- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]

- 3. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]

Methodological & Application

Introduction: The Role of 2-Isobutylpyridine in Modern Coordination Chemistry

An Application Guide to the Experimental Use of 2-Isobutylpyridine as a Ligand

In the vast landscape of ligand design, pyridine derivatives stand out for their robust coordination to a wide array of metal centers and their tunable electronic and steric properties. This compound, a member of this versatile family, offers a unique combination of features that make it a valuable ligand in both fundamental coordination chemistry and applied catalysis. Structurally, it consists of a pyridine ring substituted at the 2-position with an isobutyl group (-CH₂CH(CH₃)₂). This seemingly simple alkyl substituent imparts significant steric bulk in the immediate vicinity of the nitrogen donor atom, a critical feature that can be exploited to control the coordination number, geometry, and reactivity of the resulting metal complexes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the practical aspects of using this compound as a ligand. We will delve into its fundamental properties, safe handling procedures, detailed protocols for the synthesis and characterization of its metal complexes, and its application in catalysis. The causality behind experimental choices is emphasized throughout to provide a deeper understanding beyond simple procedural steps.

Physicochemical Properties of this compound

A thorough understanding of the ligand's physical properties is the foundation for its successful application in any experimental setup. Key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 181 °C @ 760 mmHg; 110-111 °C @ 55 mmHg | [1][2] |

| Density | 0.894 - 0.900 g/cm³ @ 25 °C | [1][2] |

| Refractive Index | 1.480 - 1.486 @ 20 °C | [2] |

| Flash Point | 44.44 °C (112.00 °F) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [1][2] |

The Influence of Steric and Electronic Effects

The synthetic utility of a ligand is largely dictated by its steric and electronic profile. The this compound ligand is a moderately strong sigma (σ) donor due to the electron-donating nature of the alkyl group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger metal-ligand bonds compared to unsubstituted pyridine.

However, the most defining characteristic is the steric hindrance imposed by the isobutyl group.[3][4] This bulkiness proximate to the metal center can:

-

Limit the number of ligands that can coordinate to a single metal ion, preventing the formation of highly crowded complexes.

-

Influence the geometry of the resulting complex, potentially favoring specific isomers or lower coordination numbers.

-

Create a "protective pocket" around the metal's active site, which can enhance selectivity in catalytic reactions by controlling substrate approach.[5]

These combined effects make this compound a powerful tool for chemists seeking to fine-tune the properties of metal catalysts for specific transformations.

Safety and Handling Protocols

Scientific integrity begins with safety. This compound must be handled with appropriate care, following established laboratory safety procedures.

Hazard Identification

According to safety data sheets, this compound presents the following primary hazards[6][7]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is also a flammable liquid.[7]

Recommended Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a flame-retardant lab coat.[7][8]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Ensure adequate ventilation and keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Disposal

Dispose of contents and container to an approved chemical waste disposal plant, in accordance with local, regional, and national regulations.[7] Do not discharge into sewer systems.

Experimental Methodologies: Synthesis and Characterization

The following sections provide detailed, self-validating protocols for the synthesis and characterization of metal complexes incorporating the this compound ligand.

Protocol 1: General Synthesis of a Dichloro-bis(this compound)metal(II) Complex

This protocol describes a general method for synthesizing a representative metal complex, such as [Cu(this compound)₂Cl₂], which can be adapted for other transition metals like Co(II), Ni(II), or Zn(II). The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen metal salt is sensitive to air or moisture.

Core Principle: The synthesis relies on the direct reaction between a metal salt and the ligand in a suitable solvent. The ligand displaces weakly coordinated solvent molecules to form a stable complex, which often precipitates from the reaction mixture upon formation or cooling.

Materials:

-

Metal(II) Chloride (e.g., CuCl₂, anhydrous) (1.0 mmol)

-

This compound (2.1 mmol, 2.1 equivalents)

-

Ethanol or Acetonitrile (anhydrous, ~20 mL)

-

Diethyl ether (for washing)

-

Schlenk flask or round-bottom flask with a condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

Step-by-Step Procedure:

-

Preparation: Set up the reaction flask under a positive pressure of nitrogen.

-

Dissolution of Metal Salt: Add the metal(II) chloride (1.0 mmol) to the flask. Add 10 mL of anhydrous ethanol and stir until the salt is fully dissolved. The solution will likely be colored (e.g., green-blue for CuCl₂).

-

Ligand Addition: In a separate vial, dissolve this compound (2.1 mmol) in 5 mL of anhydrous ethanol. Using a syringe, add the ligand solution dropwise to the stirring metal salt solution over 5-10 minutes.

-

Reaction: A color change and/or the formation of a precipitate is typically observed upon ligand addition. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. For less reactive precursors, gentle heating (e.g., to 50-60 °C) may be required.

-

Isolation: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the isolated solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Drying: Dry the final complex under high vacuum for several hours. Record the final mass and calculate the yield.

Caption: Workflow for the synthesis of a metal-2-isobutylpyridine complex.

Protocol 2: Physicochemical Characterization of the Complex

Verifying the identity and structure of the newly synthesized complex is a critical step. A combination of spectroscopic techniques provides a comprehensive picture of the coordination environment.

Core Principle: Coordination of the this compound ligand to a metal center induces measurable changes in its vibrational and electronic spectra. These changes serve as diagnostic fingerprints for successful complex formation.

| Technique | Purpose & Expected Observations | Reference(s) |

| FT-IR Spectroscopy | To confirm ligand coordination. Look for shifts in the pyridine ring stretching vibrations (ν(C=C) and ν(C=N)), typically in the 1400-1610 cm⁻¹ region. These bands often shift to higher frequencies upon coordination to the metal. | [9] |

| UV-Vis Spectroscopy | To probe the electronic structure. The formation of the complex will result in new absorption bands, particularly in the visible region for d-block metals. These correspond to d-d transitions and/or metal-to-ligand charge transfer (MLCT) bands, giving the complex its characteristic color. | [10] |

| ¹H NMR Spectroscopy | To analyze the structure in solution (for diamagnetic complexes, e.g., Zn(II)). The proton signals of the ligand will shift upon coordination, with protons closer to the nitrogen atom (on the pyridine ring) typically showing the largest downfield shifts. | [4] |

| Elemental Analysis | To confirm the empirical formula and purity of the bulk sample. The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. | [4] |

| X-ray Crystallography | The definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and overall coordination geometry. This requires growing single crystals of the complex. | [9] |

Applications in Homogeneous Catalysis

Complexes of this compound are valuable as catalysts or pre-catalysts in a range of organic transformations. The ligand's steric bulk can be leveraged to enhance reaction selectivity and catalyst stability.

Application Example: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While 2-pyridyl organometallics can be challenging coupling partners (the "2-pyridyl problem"), pyridine-based ligands are essential for modulating the reactivity of catalysts in numerous cross-coupling reactions.[11][12] A complex formed in situ from a palladium source and this compound can serve as an effective catalyst.

Principle: The this compound ligand coordinates to the palladium center, influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Its steric bulk can promote the reductive elimination step and stabilize the active catalytic species.

Generic Protocol:

-

Setup: In a glovebox or under a nitrogen atmosphere, add an aryl bromide (1.0 mmol), a boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) to a reaction vial.[13]

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

-

Reaction: Seal the vial and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Application Example: Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines to piperidines is a fundamental transformation in the synthesis of pharmaceuticals.[14][15] Metal complexes, including those with pyridine-based ligands, can catalyze this challenging dearomatization reaction under hydrogen pressure.

Principle: The metal complex activates H₂ and coordinates the pyridine substrate. The this compound ancillary ligand remains bound to the metal, modifying its electronic properties and preventing catalyst deactivation, thereby facilitating the multi-step hydrogenation of the aromatic ring.

Generic Protocol (High-Pressure):

-

Setup: To the glass liner of a high-pressure autoclave, add the substituted pyridine substrate (1.0 mmol), a catalyst precursor (e.g., Rh₂O₃ or an in situ generated complex, 0.5-1 mol%), and a solvent (e.g., 2,2,2-trifluoroethanol, TFE).[14]

-

Reaction: Seal the autoclave. Purge several times with H₂ gas, then pressurize to the desired pressure (e.g., 5-50 bar).

-

Heating/Stirring: Heat the reaction to the target temperature (e.g., 40-80 °C) and stir for 16-24 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Open the reactor, remove the contents, and filter off the catalyst if heterogeneous.

-

Isolation: Remove the solvent under reduced pressure and purify the resulting piperidine derivative, typically by chromatography or distillation.

Conclusion

This compound is a readily accessible and highly effective ligand for modifying the reactivity and selectivity of transition metal centers. Its characteristic steric bulk near the coordination site provides a powerful tool for controlling reaction outcomes in homogeneous catalysis. By following the detailed protocols for safe handling, synthesis, and characterization outlined in this guide, researchers can confidently incorporate this compound-metal complexes into their synthetic and catalytic endeavors, paving the way for new discoveries in chemical synthesis and drug development.

References

- 1. This compound | C9H13N | CID 61385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isobutyl pyridine, 6304-24-1 [thegoodscentscompany.com]

- 3. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 2-Isobutylpyridine

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 2-isobutylpyridine. Primarily targeting researchers, scientists, and professionals in the pharmaceutical and flavor industries, this document outlines two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is structured to provide not only step-by-step instructions but also a foundational understanding of the analytical principles at play.

Introduction: The Analytical Significance of this compound

This compound, with the chemical formula C9H13N, is a pyridine derivative recognized for its characteristic aromatic, green, and bell pepper-like aroma. Its presence is notable in certain food products and it is also utilized as a flavoring agent. Furthermore, as a substituted pyridine, it can be a potential impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The accurate quantification of this compound is therefore critical for quality control in the food and flavor industry, as well as for ensuring the purity and safety of pharmaceutical products.

This document provides two distinct, validated analytical approaches for the quantification of this compound, each with its own merits depending on the sample matrix and desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method: A High-Sensitivity Approach

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This is particularly advantageous for trace-level quantification.

Rationale for Method Selection

The volatility of this compound makes it an ideal candidate for GC analysis. The use of a mass spectrometer as a detector provides unequivocal identification based on the mass-to-charge ratio of the fragmented ions, which is crucial for impurity profiling in complex matrices.

Sample Preparation Protocols

The choice of sample preparation is critical and depends on the sample matrix.

This protocol is suitable for extracting this compound from aqueous matrices such as process water or liquid flavor formulations.

Protocol:

-

To 10 mL of the aqueous sample in a separatory funnel, add 1 mL of 5 M sodium hydroxide to adjust the pH to >11. This ensures that the pyridine nitrogen is not protonated, maximizing its extraction into an organic solvent.

-

Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Shake the funnel vigorously for 2 minutes, ensuring proper mixing of the two phases.

-

Allow the layers to separate for 5 minutes.

-

Collect the organic (lower) layer in a clean, dry flask.

-

Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

-

Combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

This method is ideal for food samples or pharmaceutical excipients where the volatile this compound needs to be separated from a complex, non-volatile matrix.

Protocol:

-

Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.

-

Add 1 mL of a matrix-modifying solution (e.g., saturated sodium chloride solution) to aid the release of volatile compounds.

-

Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

-

Place the vial in the headspace autosampler.

-

Incubate the sample at a predetermined temperature and time (e.g., 80°C for 15 minutes) to allow the volatile analytes to partition into the headspace.

-

The autosampler will then automatically inject a portion of the headspace gas into the GC-MS system.

GC-MS Instrumentation and Operating Conditions

The following table summarizes the recommended GC-MS parameters.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | A robust and widely used system for routine analysis. |

| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that provides good chromatographic efficiency. |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A general-purpose temperature program suitable for separating compounds with a range of boiling points. |

| MS System | Agilent 5977A or equivalent | A sensitive and reliable mass selective detector. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Optimal temperature for ionization and to prevent contamination. |

| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |

| SIM Ions for this compound | m/z 135 (Molecular Ion), 93, 120 | These ions are characteristic fragments of this compound and can be used for quantification and confirmation. |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank matrix at the retention time of this compound. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of concentrations (e.g., 0.1 - 10 µg/mL). |

| Accuracy | Recovery of 80-120% for spiked samples at three concentration levels. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% for six replicate injections of a standard solution. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach

Rationale for Method Selection

While this compound is volatile, it can be effectively analyzed by reversed-phase HPLC. This method offers robustness and is a staple in most analytical laboratories. UV detection is a straightforward and reliable detection method for compounds containing a chromophore, such as the pyridine ring.

Sample Preparation Protocol

The sample preparation for HPLC is generally simpler than for GC-MS.

Protocol:

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known volume in a volumetric flask.

-

The target concentration should be within the linear range of the method.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

HPLC Instrumentation and Operating Conditions

The following table outlines the recommended HPLC parameters.

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system capable of delivering precise and accurate results. |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for the acquisition of the full UV spectrum, aiding in peak purity assessment. |

| Detection Wavelength | 260 nm | Pyridine and its derivatives typically exhibit strong absorbance in this region. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | A versatile and widely used column for the separation of a broad range of compounds. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v) | A common mobile phase for the analysis of basic compounds, providing good peak shape and retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Method Validation

Similar to the GC-MS method, the HPLC method must be validated according to ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample. Peak purity can be assessed using a DAD. |

| Linearity | Correlation coefficient (r²) ≥ 0.998 over a suitable concentration range. |

| Accuracy | Recovery of 98-102% for spiked samples. |

| Precision (Repeatability) | RSD ≤ 2% for replicate injections. |

| LOD and LOQ | Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. |

Visualization of Analytical Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, defensible analytical data.

Application Notes and Protocols: 2-Isobutylpyridine as a Versatile Building Block in Pharmaceutical Chemistry

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Among the vast array of functionalized pyridines, 2-isobutylpyridine stands out as a particularly valuable building block. The isobutyl group at the 2-position offers a lipophilic handle that can be strategically employed to enhance binding to hydrophobic pockets in protein targets, while the pyridine nitrogen provides a key point for molecular interactions and further synthetic elaboration.

This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, with a focus on modern catalytic methods for its functionalization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a case study that underscores the power of pyridine-based scaffolds in drug discovery.

Physicochemical Properties and Safety & Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 110-111 °C @ 55 mmHg | [3] |

| Density | 0.894-0.900 g/mL | [3] |

| Solubility | Insoluble in water, soluble in ethanol | [3] |

Safety and Handling:

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[4][5] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] Keep away from heat, sparks, and open flames.[6][7] All metal parts of equipment must be grounded to avoid static discharge.[6] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

Synthetic Strategies: Unleashing the Potential of this compound

The true power of this compound as a building block is realized through its versatile functionalization. Modern transition-metal-catalyzed C-H activation and cross-coupling reactions have revolutionized the synthesis of complex pyridine derivatives.[8][9][10]

Core Concept: Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical and efficient strategy for forging new carbon-carbon and carbon-heteroatom bonds.[11][12] In the context of this compound, the pyridine nitrogen can act as a directing group, facilitating the regioselective activation of C-H bonds at specific positions on the pyridine ring.[13] Palladium, rhodium, and iridium catalysts are commonly employed for these transformations.[14][15][16]

Protocol 1: Palladium-Catalyzed Direct C6-Arylation of this compound

This protocol details a method for the selective arylation of this compound at the C6 position, a common transformation for building molecular complexity. The procedure is adapted from established methods for the direct arylation of alkylpyridines.[3]

Reaction Principle:

The reaction proceeds via a transient activation strategy. The pyridine nitrogen is first activated by an N-methylating agent, forming an N-methylpyridinium salt. This activation enhances the acidity of the C-H bonds on the pyridine ring, facilitating their activation by a palladium catalyst. A copper salt additive is crucial for achieving high regioselectivity for the C6 position.[3] Following the C-C bond formation, the N-methyl group is cleaved, regenerating the pyridine.

Workflow Diagram:

Caption: Workflow for C6-Arylation of this compound.

Materials and Reagents:

-

This compound (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%)

-

Dimethyl sulfate ((MeO)₂SO₂, 1.5 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuBr (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by dimethyl sulfate (1.5 mmol) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired 2-isobutyl-6-arylpyridine.[5][17]

Characterization:

The structure of the purified product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[2][18][19][20]

Case Study: Voxelotor (GBT440) - A Pyridine-Containing Drug for Sickle Cell Disease

Voxelotor (formerly GBT440) is an FDA-approved drug for the treatment of sickle cell disease.[17][21] It functions by increasing the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin.[17][21] The core of the Voxelotor molecule features a substituted pyridine ring, highlighting the importance of this scaffold in modern drug design.

While Voxelotor itself does not contain a this compound moiety, its synthesis provides a valuable illustration of a key cross-coupling reaction used to construct the central biaryl linkage.[14]

Synthetic Highlight: Suzuki-Miyaura Coupling

The synthesis of a key intermediate for Voxelotor involves a Suzuki-Miyaura cross-coupling reaction between a pyrazole boronate ester and a chloropyridine derivative.[14] This reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons.

Synthetic Scheme Overview:

Caption: Simplified Suzuki Coupling in Voxelotor Synthesis.

Causality in Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings, known for its high activity and functional group tolerance.

-

Base: Sodium bicarbonate (NaHCO₃) is a relatively mild base, suitable for reactions involving sensitive functional groups.

-

Solvent System: A mixture of water and an organic solvent like dioxane is often used to ensure the solubility of both the organic substrates and the inorganic base.

This case study demonstrates how functionalized pyridines, constructed through powerful cross-coupling methodologies, serve as critical components in the development of innovative therapeutics.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a valuable and versatile building block in the pharmaceutical chemist's toolbox. Its unique combination of a lipophilic isobutyl group and a synthetically tractable pyridine core allows for the creation of diverse molecular architectures. Through the application of modern catalytic methods, such as palladium-catalyzed C-H functionalization, researchers can efficiently and selectively modify the this compound scaffold to optimize the pharmacological properties of drug candidates. The principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this compound in the pursuit of novel and effective medicines.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rh(III)-catalyzed regioselective hydroarylation of alkynes via directed C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct Arylation in the Presence of Palladium Pincer Complexes [mdpi.com]

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-Isobutylpyridine

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of experimental outcomes. 2-Isobutylpyridine, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is no exception. This guide provides a detailed, step-by-step protocol for the purification of this compound, ensuring a high-purity product suitable for sensitive applications.

Understanding the Need for Purification

Commercial grades of this compound can contain various impurities that may interfere with subsequent reactions. These impurities often include water, unreacted starting materials from its synthesis, and other pyridine derivatives with similar structures, such as picolines and lutidines.[1] The presence of these contaminants can lead to side reactions, reduced yields, and difficulties in the isolation of the desired product. Therefore, a robust purification strategy is essential.

This guide will focus on a multi-step purification approach involving an initial acid-base extraction to remove basic impurities, followed by fractional distillation to separate the target compound based on its boiling point.

Safety First: Handling this compound

Before commencing any purification procedure, it is crucial to be familiar with the safety precautions for handling this compound. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[2][3]

Essential Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-